molecular formula C18H25ClN2O5S B5960822 3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide

3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide

Cat. No.: B5960822
M. Wt: 416.9 g/mol
InChI Key: HRRTWGPOGOFMJO-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a chloro group, a methyl group, and a piperidinyl-oxy group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the chloro and methyl groups, and the attachment of the piperidinyl-oxy group. Common synthetic routes may involve:

    Formation of the Benzamide Core: This step often involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of Substituents: The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively.

    Attachment of Piperidinyl-Oxy Group: This step may involve the reaction of a piperidine derivative with the benzamide core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methyl-3-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide
  • 3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(tetrahydrofuran-3-yl)benzamide

Uniqueness

3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both a piperidinyl-oxy group and an oxolan-3-yl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxy-N-(oxolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c1-20(14-7-10-25-12-14)18(22)13-3-4-17(16(19)11-13)26-15-5-8-21(9-6-15)27(2,23)24/h3-4,11,14-15H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRTWGPOGOFMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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